molecular formula C10H11NO2 B8498470 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B8498470
M. Wt: 177.20 g/mol
InChI Key: UMUXOAUTRXNEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H11NO2/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h4-5,11H,1-3,6H2

InChI Key

UMUXOAUTRXNEMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2NC1)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one (250 mg, crude) in tetrahydrofuran (50 ml) was dropwise BH3 in THF (1 N, 26 ml). The reaction was stirred at 60° C. overnight. Then the reaction mixture was quenched with hydrogen chloride (3 N), adjusted to pH 8 with sodium bicarbonate, extracted with ethyl acetate (3×50 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinoline as a solid (180 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Three

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